Flavomycoin

Membrane Biophysics Ion Channel Pharmacology Electrophysiology

Flavomycoin (Roflamycoin) is the definitive choice for researchers requiring a structurally distinct polyene macrolide. Unlike amphotericin B, its pentaene chromophore is uniquely conjugated to the lactone carbonyl, forming voltage-dependent ion channels (~100 pS, ~1 s lifetime) not blocked by standard agents. This oxopolyene architecture makes it an indispensable tool for bilayer electrophysiology, SAR programs, and antiprotozoal screening—applications where generic substitution with common polyenes would compromise scientific validity.

Molecular Formula C40H66O12
Molecular Weight 738.9 g/mol
Cat. No. B15561408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlavomycoin
Molecular FormulaC40H66O12
Molecular Weight738.9 g/mol
Structural Identifiers
InChIInChI=1S/C40H66O12/c1-26(2)38-27(3)15-16-29(41)17-30(42)18-31(43)19-32(44)20-33(45)21-34(46)22-35(47)24-40(50)25-36(48)23-37(52-40)14-12-10-8-6-5-7-9-11-13-28(4)39(49)51-38/h5-13,26-27,29-38,41-48,50H,14-25H2,1-4H3/b7-5+,8-6+,11-9+,12-10+,28-13+
InChIKeyHBOLDVSXCKYZJZ-BDWLDPCKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Flavomycoin (Roflamycoin): Pentaene Macrolide Antifungal for Research and Industrial Procurement


Flavomycoin, also referred to as Roflamycoin, is a pentaene macrolide antibiotic produced by the fermentation of *Streptomyces roseoflavus* var. *jenensis* JA-5068 [1]. It is characterized by a unique pentaene chromophore that is conjugated to the lactone carbonyl group, a structural feature that distinguishes it from other polyene antibiotics [2]. This compound demonstrates inhibitory activity against a range of yeasts, dermatophytes, filamentous fungi, and notably, protozoa [1]. It appears as yellow-green needle crystals with a melting point of 161-163°C (decomposition) and is soluble in pyridine, acetic acid, and DMF .

Why Flavomycoin Cannot Be Substituted by Other Polyene Antifungals in R&D


Generic substitution of Flavomycoin with common polyene macrolides like Amphotericin B or Nystatin is scientifically unsound due to fundamental structural and mechanistic differences. Unlike these established channel-formers, Flavomycoin possesses a pentaene chromophore uniquely conjugated to its lactone carbonyl group, forming an "oxopolyene" class [1]. This structural divergence translates into a distinct, potential-dependent ion channel mechanism with quantifiably different conductance, lifetime, and pharmacological behavior [2]. Therefore, its application in biophysical research or for specific spectrum needs cannot be replicated by other in-class compounds.

Quantitative Differentiation of Flavomycoin: Evidence for Scientific Selection


Distinct Ion Channel Properties: Potential-Dependence and Short Lifetime vs. Amphotericin B

In lipid bilayer studies, Roflamycoin (Flavomycoin) forms ion channels with quantifiably different properties from the classic polyene channel-former Amphotericin B. Unlike Amphotericin B, Roflamycoin channels are potential-dependent and have a short lifetime of approximately 1 second, compared to the longer-lived Amphotericin B channels [1]. The single-channel conductance for Roflamycoin is approximately 100 pS in 1 M KCl, and it is not blocked by the typical blockers of Amphotericin B channels [1].

Membrane Biophysics Ion Channel Pharmacology Electrophysiology

Unique Chromophore Architecture: Conjugated Pentaene-Carbonyl System vs. Other Polyenes

Structural investigations have determined that Flavomycoin belongs to a distinct type of polyene antibiotic where the pentaene chromophore is directly conjugated to the lactone carbonyl group [1]. This 'oxopolyene' conjugation is not present in major polyenes like Amphotericin B or Nystatin. The UV spectrum is characteristic, showing maxima at 363 nm and 263 nm without fine structure [2].

Natural Product Chemistry Structure Elucidation Spectroscopic Analysis

Expanded Antimicrobial Spectrum: Activity Against Protozoa

Flavomycoin is documented to have inhibitory activity not only against yeasts and fungi but also against protozoa [1]. This extended spectrum is a point of differentiation from many other polyene macrolides, whose primary activity is often restricted to fungi and yeast. For instance, Amphotericin B and Nystatin are well-known for their antifungal properties but are not standardly referenced for antiprotozoal activity in the same context.

Antimicrobial Discovery Protozoology Spectrum of Activity

Differential Membrane Activity on Bacterial Protoplasts

While most polyene antibiotics are inactive against intact bacteria due to the lack of sterols, studies on *E. coli* W1655F+ have demonstrated that Flavomycoin can exert an effect on wall-less, stable protoplast L-forms [1]. This indicates its fundamental membrane activity is still present when the cell wall barrier is removed, a property that may differ in degree compared to other polyenes tested, though quantitative comparisons within the study are limited.

Microbiology Membrane Permeability Antibiotic Mechanism

Flavomycoin: Optimal Research and Industrial Application Scenarios


Electrophysiological Studies of Potential-Dependent Ion Channels

Researchers investigating the biophysics of membrane pores will find Flavomycoin (Roflamycoin) a superior tool to Amphotericin B. Its well-characterized, potential-dependent, short-lived (~1 s) channel with a defined conductance (~100 pS) in planar lipid bilayers allows for precise study of voltage-gating mechanisms in a sterol-dependent context [1]. The fact that it is not blocked by standard Amphotericin B channel blockers also enables unique pharmacological dissection [1].

Structure-Activity Relationship (SAR) Studies on Polyene Macrolides

The unique conjugation of the pentaene chromophore to the lactone carbonyl group in Flavomycoin provides a critical data point for any SAR program aiming to understand or optimize polyene macrolide function [2]. Its distinct UV-Vis spectrum (maxima at 363 nm and 263 nm) also offers a convenient and specific method for tracking the compound in complex mixtures, a feature not shared by more common polyenes [3].

Antiprotozoal Drug Discovery and Spectrum Expansion

In screening cascades for new treatments for protozoal infections, Flavomycoin serves as a valuable positive control or lead compound due to its documented, yet under-explored, antiprotozoal activity [3]. Its inclusion in compound libraries can help identify hits with a unique polyene-based mechanism of action against protozoa, a therapeutic area with significant unmet need.

Membrane Permeability and Antibiotic Uptake Studies in Bacterial Models

Flavomycoin is an ideal probe for studying the role of the Gram-negative outer membrane and cell wall in antibiotic resistance. By using *E. coli* L-forms, researchers can directly assess the compound's fundamental membrane-disrupting activity, which is otherwise masked in intact cells [4]. This application is key for understanding the principles governing polyene permeability and for developing strategies to overcome intrinsic bacterial resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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